molecular formula C7H7N3OS B11942508 5-(furan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine CAS No. 89792-16-5

5-(furan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine

Cat. No.: B11942508
CAS No.: 89792-16-5
M. Wt: 181.22 g/mol
InChI Key: QPNKKRHSYLYLDX-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a furan ring, a thiadiazole ring, and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by methylation. The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiadiazole and furan derivatives, which can have different functional groups attached to the core structure .

Scientific Research Applications

5-(furan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it can inhibit the activity of certain bacterial enzymes, leading to antimicrobial effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol
  • 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
  • 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one

Uniqueness

5-(furan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine is unique due to its specific combination of a furan ring, a thiadiazole ring, and a methylamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

89792-16-5

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

5-(furan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C7H7N3OS/c1-8-7-10-9-6(12-7)5-3-2-4-11-5/h2-4H,1H3,(H,8,10)

InChI Key

QPNKKRHSYLYLDX-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C(S1)C2=CC=CO2

solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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